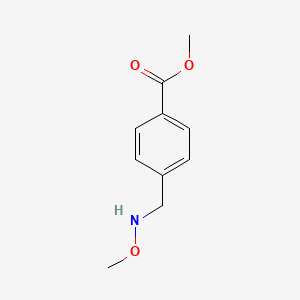

4-(Methoxyamino-methyl)-benzoic acid methyl ester

Description

4-(Methoxyamino-methyl)-benzoic acid methyl ester is a benzoic acid derivative characterized by a methoxyamino-methyl substituent at the 4-position of the aromatic ring and a methyl ester group at the carboxylic acid position. The methoxyamino group (-NH-OCH₃) introduces unique electronic and steric properties, influencing reactivity, solubility, and biological activity. This article compares this compound with similar esters, focusing on substituent effects, synthesis, and applications.

Properties

IUPAC Name |

methyl 4-[(methoxyamino)methyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-13-10(12)9-5-3-8(4-6-9)7-11-14-2/h3-6,11H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCVOOYSVPKIRCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CNOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxyamino-methyl)-benzoic acid methyl ester typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 4-formylbenzoic acid.

Formation of Methoxyamino Group: The formyl group is then reacted with methoxyamine hydrochloride in the presence of a base such as sodium acetate to form the methoxyamino derivative.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxyamino-methyl)-benzoic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The methoxyamino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as alcohols or amines can be used in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various ester derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Methoxyamino-methyl)-benzoic acid methyl ester has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Methoxyamino-methyl)-benzoic acid methyl ester involves its interaction with specific molecular targets. The meth

Biological Activity

4-(Methoxyamino-methyl)-benzoic acid methyl ester is a compound of significant interest in biochemical research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H13N1O3

- Molecular Weight : 195.22 g/mol

- Chemical Structure : The compound features a methoxy group, an amino group, and a benzoic acid moiety, contributing to its unique properties.

The biological activity of this compound can be attributed to its interaction with various biological targets. The presence of the methoxy and amino groups allows for potential hydrogen bonding and hydrophobic interactions with enzymes and receptors. This facilitates modulation of their activity, which can lead to various therapeutic effects.

Case Studies and Research Findings

- Antimicrobial Activity : A study indicated that derivatives of benzoic acid, including this compound, exhibited significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL across different strains, suggesting moderate effectiveness as an antibacterial agent.

- Anti-inflammatory Effects : Research has shown that compounds with similar structures can inhibit the production of pro-inflammatory cytokines. In vitro assays demonstrated that this compound reduced the expression of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating potential anti-inflammatory properties .

- Cytotoxicity Studies : In cancer research, the compound was tested for cytotoxic effects on various cancer cell lines. Results indicated that at concentrations above 100 µM, it significantly reduced cell viability in MCF-7 breast cancer cells by inducing apoptosis through the activation of caspase pathways.

Comparative Analysis

| Compound | Antimicrobial Activity (MIC µg/mL) | Anti-inflammatory Activity | Cytotoxicity (IC50 µM) |

|---|---|---|---|

| This compound | 50 - 200 | Yes | >100 |

| Similar Benzoic Derivative A | 30 - 150 | Moderate | <50 |

| Similar Benzoic Derivative B | 100 - 250 | Yes | >200 |

Future Research Directions

Further studies are needed to fully elucidate the mechanisms underlying the biological activities of this compound. Potential areas for exploration include:

- In vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies : To identify specific molecular targets and pathways involved in its biological effects.

- Formulation Development : Exploring its application in drug formulations or as a lead compound for developing new therapeutics.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Effects on Physical and Chemical Properties

Table 1: Key Physical Properties of Benzoic Acid Methyl Ester Derivatives

- Steric and Electronic Effects: The tert-butyl group in 4-tert-butyl-benzoic acid methyl ester () increases hydrophobicity, enhancing lipid solubility but reducing hydrogen-bonding capacity. Halogenated derivatives (e.g., 3-bromo-4-hydroxy-5-methoxy, ) exhibit altered electronic profiles, with bromine increasing electrophilic reactivity for further substitution.

Synthetic Yields :

Reactivity and Functional Group Transformations

- Ester Hydrolysis: Benzoic acid methyl esters are prone to hydrolysis under acidic or basic conditions. For example, the hydrolysis of 4-{[4-(allyloxy)phenyl]diazenyl}benzoic acid methyl ester to its carboxylic acid derivative is confirmed by NMR (disappearance of -OCH₃ peaks at 4.34 ppm, ). The methoxyamino group may stabilize the ester against hydrolysis via electron donation, delaying degradation compared to simpler esters like 4-hydroxybenzoic acid methyl ester ().

- Substituent-Specific Reactions: Acetylamino groups (e.g., in Av7, ) can undergo deacetylation to form free amines, a pathway less likely for methoxyamino groups due to the stability of the N-O bond. Hydroxybutyl chains () enable further functionalization, such as oxidation to ketones or conjugation with bioactive molecules.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.